1-(3,4-Dihydro-2-naphthyl)pyrrolidine

Catalog No.
S1906349
CAS No.
21403-95-2
M.F
C14H17N
M. Wt
199.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dihydro-2-naphthyl)pyrrolidine

CAS Number

21403-95-2

Product Name

1-(3,4-Dihydro-2-naphthyl)pyrrolidine

IUPAC Name

1-(3,4-dihydronaphthalen-2-yl)pyrrolidine

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

InChI

InChI=1S/C14H17N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-2,5-6,11H,3-4,7-10H2

InChI Key

YWYAUYAEQBYZFN-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC3=CC=CC=C3CC2

Canonical SMILES

C1CCN(C1)C2=CC3=CC=CC=C3CC2
  • Organic synthesis

    The presence of a pyrrolidine ring and a tetrahydronaphthalene (tetralin) group makes 1-(3,4-Dihydro-2-naphthyl)pyrrolidine an interesting building block for organic synthesis. It could potentially serve as a precursor for the synthesis of more complex molecules with desired properties ().

  • Medchem (Medicinal Chemistry)

    The tetralin group is a common scaffold found in many biologically active molecules. Researchers might explore 1-(3,4-Dihydro-2-naphthyl)pyrrolidine as a starting point for designing and synthesizing new drug candidates ().

1-(3,4-Dihydro-2-naphthyl)pyrrolidine is a chemical compound with the molecular formula C₁₄H₁₇N. It features a pyrrolidine ring substituted with a 3,4-dihydro-2-naphthyl group. This compound is notable for its structural characteristics, which include a bicyclic naphthalene derivative that contributes to its unique chemical properties and potential biological activities. The presence of the pyrrolidine moiety suggests that it may participate in various

, including:

  • Cycloaddition Reactions: This compound can participate in [3+2] cycloaddition reactions with azomethine ylides, leading to the formation of various pyrrolidine derivatives .
  • Aromatization: The compound can be subjected to reactions involving cyanogen halides, which can aromatize tetralones and their enamines into naphthols and naphthylamines .
  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile in substitution reactions with electrophiles.

Research indicates that 1-(3,4-Dihydro-2-naphthyl)pyrrolidine exhibits potential biological activities. Compounds with similar structures have been investigated for their effects on various biological systems, including:

  • Neuroprotective Effects: Some derivatives have shown promise in protecting neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases.
  • Antidiabetic Properties: Certain pyrrolidine derivatives have demonstrated antidiabetic activity through mechanisms involving insulin sensitivity and glucose metabolism .

Synthesis of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine can be achieved through several methods:

  • Cycloaddition Reactions: Utilizing azomethine ylides in [3+2] cycloaddition reactions with suitable alkenes or imines can yield this compound .
  • Enamine Formation: The reaction of 2-tetralone derivatives with amines under specific conditions can lead to the formation of the desired pyrrolidine structure .
  • Tandem Reactions: Employing cascade reactions allows for the efficient construction of complex molecules, including this pyrrolidine derivative .

1-(3,4-Dihydro-2-naphthyl)pyrrolidine has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting neurological disorders or metabolic diseases.
  • Chemical Research: Its unique structure makes it a valuable intermediate in synthetic organic chemistry for creating more complex molecules.

Studies involving 1-(3,4-Dihydro-2-naphthyl)pyrrolidine have focused on its interactions with biological targets. For instance:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors may reveal insights into its pharmacological profile.
  • Mechanistic Studies: Understanding the molecular mechanisms by which it exerts its biological effects is crucial for optimizing its therapeutic potential.

1-(3,4-Dihydro-2-naphthyl)pyrrolidine shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(2-Naphthyl)pyrrolidineContains a naphthalene ringLess sterically hindered than 1-(3,4-Dihydro-2-naphthyl)pyrrolidine
1-(3-Methylpyrrolidin-1-yl)ethanoneSubstituted pyrrolidine with an ethanone groupDifferent functional group leading to varied reactivity
1-(Indol-3-yl)pyrrolidineIndole substitution instead of naphthalenePotentially different biological activities due to indole structure

The unique bicyclic structure of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine provides distinct chemical properties and biological activities compared to these similar compounds. Its potential applications in medicinal chemistry make it an interesting subject for further research and development.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21403-95-2

Wikipedia

1-(3,4-Dihydro-2-naphthyl)pyrrolidine

Dates

Modify: 2023-08-16

Explore Compound Types